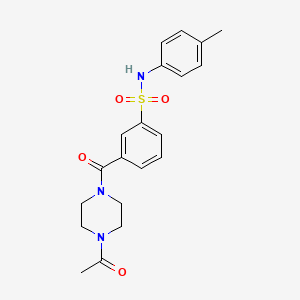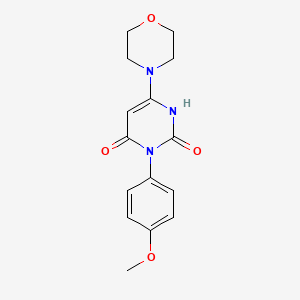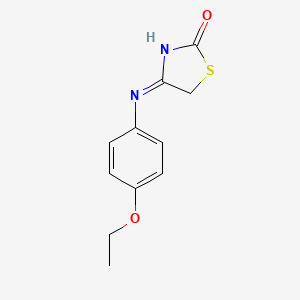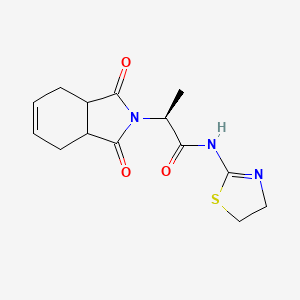
3-(4-acetylpiperazine-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-acetylpiperazine-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes a benzenesulfonamide core, which is functionalized with a piperazine ring and an acetyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-acetylpiperazine-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.
Introduction of the Piperazine Ring: The benzenesulfonyl chloride is reacted with piperazine to form the piperazine-substituted benzenesulfonamide.
Acetylation: The final step involves the acetylation of the piperazine ring using acetic anhydride to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(4-acetylpiperazine-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential as an antibacterial agent. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This makes them effective in treating bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(4-acetylpiperazine-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase. This enzyme is essential for the synthesis of folate, a vitamin necessary for DNA synthesis and cell division in bacteria. By inhibiting this enzyme, the compound effectively halts bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different structural features.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, particularly in combination with other antibiotics.
Uniqueness
3-(4-acetylpiperazine-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide is unique due to its specific functional groups, which provide distinct chemical reactivity and biological activity. The presence of the acetylpiperazine moiety differentiates it from other sulfonamides, potentially offering different pharmacokinetic properties and therapeutic applications.
Eigenschaften
Molekularformel |
C20H23N3O4S |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
3-(4-acetylpiperazine-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H23N3O4S/c1-15-6-8-18(9-7-15)21-28(26,27)19-5-3-4-17(14-19)20(25)23-12-10-22(11-13-23)16(2)24/h3-9,14,21H,10-13H2,1-2H3 |
InChI-Schlüssel |
AIKZUARAVXUBKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]piperidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B10808018.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B10808027.png)
![4-Methyl-7-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]chromen-2-one](/img/structure/B10808033.png)
![2-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B10808041.png)
![5-Bromo-N-[2-(2,4-dichlorophenyl)ethyl]-3-pyridinecarboxamide](/img/structure/B10808042.png)
![3-[5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-1,3-dihydro-3-hydroxy-1-methyl-2H-indol-2-one](/img/structure/B10808048.png)

![N-[(3,4-Dimethoxyphenyl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B10808061.png)

![Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-](/img/structure/B10808078.png)

![N-[2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-bromo-5-methoxybenzamide](/img/structure/B10808094.png)
![[2-(4-Tert-butylanilino)-2-oxoethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate](/img/structure/B10808109.png)
